Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride
Description
Chemical Structure and Properties Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride (CAS: Not explicitly provided; synonyms in ) is a piperidine derivative featuring a 4-aminopiperidine moiety linked via a carbonyl group to a methyl benzoate scaffold. The hydrochloride salt enhances its solubility and stability for laboratory use.
Synthesis and Applications The compound is likely synthesized through amide coupling between 4-aminopiperidine and methyl 4-(chlorocarbonyl)benzoate, followed by salt formation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-(4-aminopiperidine-1-carbonyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-8-6-12(15)7-9-16;/h2-5,12H,6-9,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKNZRBSUVYAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784177-43-1 | |
| Record name | Benzoic acid, 4-[(4-amino-1-piperidinyl)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784177-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride typically involves the reaction of 4-aminopiperidine with methyl 4-formylbenzoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride is primarily utilized as a synthetic intermediate in the development of pharmaceuticals. Its unique structure allows for the modification and synthesis of various biologically active compounds .
Neuropharmacology
Preliminary studies indicate that this compound may exhibit neuropharmacological effects, making it a candidate for research into treatments for central nervous system disorders. Its interaction with neurotransmitter systems could provide insights into its therapeutic potential .
Medicinal Chemistry
The compound is being investigated for its binding affinity to various biological targets, including receptors involved in neurological conditions. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .
Biological Activities
This compound has shown promise in several biological assays:
Mechanism of Action
The mechanism of action of Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate Dihydrochloride
Structural Differences :
- Substituent : Contains a methylene (-CH₂-) linker instead of a carbonyl (-CO-) group.
- Salt Form: Dihydrochloride (vs. monohydrochloride in the target compound).
Benzyl 4-aminopiperidine-1-carboxylate
Structural Differences :
- Core Scaffold : Replaces the methyl benzoate group with a benzyl carbamate (benzyloxycarbonyl) moiety.
Phenoxyethyl Piperidine Derivatives (e.g., Preparation 14–16 in )
Structural Differences :
- Substituents: Incorporate phenoxyethyl and additional carbonyl/cyclopropyl groups on the piperidine ring.
Key Features :
Tabulated Comparative Analysis
Regulatory and Environmental Notes
Biological Activity
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and detailed analyses of its biological activity.
Chemical Structure and Properties
This compound features a piperidine ring connected to a benzoate moiety through an amide linkage. The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to methyl 4-(4-aminopiperidine-1-carbonyl)benzoate. For instance, derivatives of piperidine have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that piperidine derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways, including the epidermal growth factor receptor (EGFR) pathway .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| N5a (hydrazine derivative) | A549 | 50 | EGFR inhibition, caspase activation |
| EF24 (piperidinone derivative) | FaDu | 300 | IKKb inhibition |
| Methyl 4-(4-aminopiperidine...) | HCT-116 | TBD | Apoptosis induction via EGFR pathway |
Enzyme Inhibition
This compound has also been explored for its enzyme inhibitory properties. It has been linked to the inhibition of various enzymes involved in tumor progression, such as monoacylglycerol lipase (MAGL), which is associated with the endocannabinoid system and cancer metastasis .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Tested | Inhibition Type |
|---|---|---|
| MAGL | Methyl 4-(4-aminopiperidine...) | Competitive inhibition |
| Acetylcholinesterase | Piperidine derivatives | Non-competitive inhibition |
Case Study 1: EGFR Inhibition
In a recent study, a derivative similar to methyl 4-(4-aminopiperidine-1-carbonyl)benzoate was evaluated for its ability to inhibit EGFR tyrosine kinase activity. The compound exhibited promising anti-proliferative effects in vitro against several cancer cell lines, including A549 and HepG2, indicating its potential as an anticancer agent .
Case Study 2: Apoptosis Induction
Another investigation focused on the apoptotic effects induced by piperidine derivatives. The study found that these compounds could activate caspases, leading to programmed cell death in cancer cells. This mechanism was confirmed through flow cytometry and Western blot analyses, establishing a clear link between compound structure and biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride, and how can reaction conditions be optimized to improve yield?
- Synthesis Strategy : Based on analogous piperidine derivatives (e.g., ), a plausible route involves coupling 4-(chlorocarbonyl)benzoic acid methyl ester with 4-aminopiperidine under alkaline conditions, followed by HCl treatment to form the hydrochloride salt.
- Optimization : Adjust reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and stoichiometric ratios of reactants. Monitor intermediates via TLC or HPLC. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) can enhance yield .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact ().
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Avoid proximity to strong oxidizing agents (e.g., peroxides), as decomposition may release toxic gases (HCl, NOₓ) .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
- Characterization :
- NMR (¹H/¹³C): Verify the presence of the aminopiperidine moiety (δ 1.5–3.5 ppm for piperidine protons) and methyl ester (δ 3.8–4.0 ppm).
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 297.1 (free base) or 329.6 (hydrochloride form).
Advanced Research Questions
Q. How does the protonation state of the aminopiperidine moiety under varying pH conditions influence its reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The aminopiperidine’s pKa (~10.5 for tertiary amines) dictates its nucleophilicity. At pH < 8, protonation reduces nucleophilic attack on electrophilic carbonyl groups, slowing acylation. At pH 9–11, deprotonation enhances reactivity.
- Experimental Design : Conduct kinetic studies using buffered solutions (pH 7–12) and monitor reaction progress via UV-Vis or LC-MS. Compare yields of acylated products to optimize pH .
Q. What in vitro models are appropriate for preliminary toxicological profiling when acute toxicity data is unavailable?
- Approach :
- Cell Viability Assays : Use HEK293 or HepG2 cells treated with 1–100 µM compound for 24–72 hours. Measure viability via MTT or ATP assays.
- Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated metabolism.
Q. How can researchers resolve discrepancies in observed vs. calculated solubility profiles of this compound in polar solvents?
- Methodology :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Compare experimental data with ChemAxon or ACD/Labs predictions.
- Crystallography : If low solubility persists, analyze crystal structure (via X-ray diffraction) to identify intermolecular H-bonds or π-π stacking that reduce solubility.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability in aqueous vs. non-aqueous media?
- Root Cause : Hydrolysis of the methyl ester or aminopiperidine moiety may vary with solvent polarity.
- Testing Protocol :
- Prepare solutions in water, methanol, and DMSO.
- Monitor degradation over 7 days via HPLC (peak area %).
- Use Arrhenius kinetics (40–60°C) to extrapolate shelf-life under standard conditions.
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and drying protocols (e.g., molecular sieves for amine reactions).
- Toxicology Workflow : Combine in silico tools (e.g., ProTox-II) with in vitro assays to prioritize compounds for further study.
- Data Validation : Cross-validate analytical results with orthogonal techniques (e.g., IR for ester C=O vs. NMR).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
